2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime
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Overview
Description
2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Mechanism of Action
Target of Action
Oxime compounds are known to interact withacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects .
Mode of Action
Oximes in general are known for their ability to reactivate ache . They achieve this by binding to the enzyme and reversing its inhibition, thereby restoring its activity . This interaction and the resulting changes play a significant role in the compound’s pharmacological effects.
Biochemical Pathways
Oximes are known to influence thecholinergic pathway by reactivating AChE . This reactivation can restore the normal function of the pathway, which is critical for nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes are generally characterized by rapid absorption and distribution in the body . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The reactivation of ache by oximes can lead to the restoration of normal nerve signal transmission . This can have various physiological effects, depending on the specific context and the systems involved.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of oxime compounds .
Preparation Methods
The synthesis of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Comparison with Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime include other quinoline derivatives and oxime-containing compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:
2-Quinolinecarbaldehyde oxime: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-Quinolinecarbaldehyde oxime: Similar structure but different position of the functional groups, leading to different chemical properties.
2-(Methylsulfanyl)-3-quinolinecarbaldehyde: Lacks the oxime group, which significantly alters its chemical behavior and applications.
Properties
IUPAC Name |
(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXXKUJFTYTGF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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